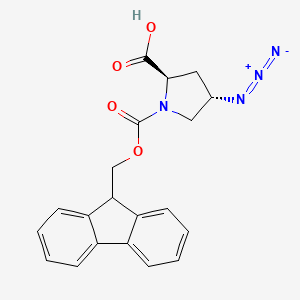

(2R,4S)-Fmoc-D-Pro(4-N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPXMBBEYJTPNX-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (2R,4S)-Fmoc-D-Pro(4-N3)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-Fmoc-D-Pro(4-N3)-OH is a synthetically modified amino acid derivative that serves as a valuable building block in peptide synthesis and bioconjugation. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this compound is the azido group at the 4-position of the proline ring. This functional group enables the site-specific modification of peptides and other biomolecules through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.

Chemical Properties

The chemical properties of this compound are summarized in the table below. For comparative purposes, data for related isomers are also provided where available.

| Property | This compound | (2S,4R)-Fmoc-L-Pro(4-N3)-OH | (2R,4R)-Fmoc-D-Pro(4-N3)-OH |

| Synonyms | Fmoc-(2R,4S)-4-azidoproline | Fmoc-(4R)-azido-L-Proline | cis-4-Azido-N-Fmoc-D-proline |

| CAS Number | 2137142-63-1[1][2] | 702679-55-8[3] | 1378847-51-8[4][5] |

| Molecular Formula | C₂₀H₁₈N₄O₄[1][2][3] | C₂₀H₁₈N₄O₄[3] | C₂₀H₁₈N₄O₄[4] |

| Molecular Weight | 378.4 g/mol [1][2][3] | 378.4 g/mol [3] | 378.4 g/mol [4] |

| Appearance | White crystalline powder[1] | White to off-white crystalline powder[3] | White crystalline powder[4] |

| Melting Point | 140 - 144 °C[1] | Not available | 177 - 180 °C[4] |

| Purity | ≥98% (HPLC)[1][2] | ≥99% (HPLC)[3] | ≥99% (HPLC, Assay by titration)[4] |

| Optical Rotation | [α]²⁰/D = +35 ± 1° (c=1 in DMF)[1] | [α]²⁰/D = -35 ± 2° (c=1 in DMF)[3] | [α]²⁰/D = +15 ± 1° (c=1 in DMF)[4] |

| Storage Conditions | 0-8 °C[1][2] | 0 - 8 °C[3] | 2 - 8 °C[4] |

Experimental Protocols

Detailed experimental protocols for the use of this compound in peptide synthesis and subsequent modification are provided below. These protocols are based on standard procedures and may require optimization for specific applications.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS.

Workflow for SPPS:

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Methodology:

-

Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.[7] This is typically a two-step process: a short treatment of 2-3 minutes followed by a longer treatment of 10-15 minutes.[7]

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: this compound (typically 3-5 equivalents) is pre-activated with a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature.[8]

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[6]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of the proline residue can be selectively modified using a CuAAC reaction with an alkyne-containing molecule.

Workflow for CuAAC Reaction:

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Methodology:

-

Reagent Preparation:

-

Azide-Peptide: Dissolve the purified peptide containing the (2R,4S)-4-azido-D-proline residue in a suitable buffer (e.g., phosphate buffer, pH 7).

-

Alkyne-Molecule: Dissolve the alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent like DMSO or water.

-

Catalyst Solution: Prepare a stock solution of copper(II) sulfate (CuSO₄). In a separate tube, prepare a stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Reducing Agent: Prepare a fresh stock solution of sodium ascorbate in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Reaction Incubation: The reaction mixture is incubated at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: The resulting triazole-linked conjugate is purified from the reaction mixture using RP-HPLC to remove excess reagents and the catalyst.

Signaling Pathways and Applications

Proline-rich motifs in proteins are known to be involved in mediating protein-protein interactions, which are crucial for a variety of cellular signaling pathways. For instance, proline-rich domains can bind to SH3 domains of signaling proteins, thereby influencing pathways such as the epidermal growth factor (EGF) signaling cascade.[10] The introduction of modified proline residues like (2R,4S)-4-azido-D-proline can be a powerful tool to probe and modulate these interactions.

The azide functionality allows for the attachment of various molecular probes, such as:

-

Fluorescent dyes: For visualizing the localization and trafficking of peptides within cells.

-

Biotin tags: For affinity purification and identification of binding partners.

-

Cross-linking agents: To covalently trap and identify interacting proteins.

-

Therapeutic agents: To create targeted peptide-drug conjugates for drug delivery.

While direct studies involving this compound in specific signaling pathways are not yet widely published, the versatility of this building block makes it a highly valuable tool for chemical biology and drug discovery research aimed at dissecting and manipulating cellular signaling networks. For example, peptides containing this modified amino acid could be used to study inflammatory and neurosignaling pathways.[11][12]

Conclusion

This compound is a versatile chemical tool for researchers in peptide chemistry, chemical biology, and drug development. Its straightforward incorporation into peptides via SPPS and the bioorthogonal reactivity of its azide group provide a powerful platform for the synthesis of well-defined, functionalized peptides. The methodologies outlined in this guide offer a starting point for the successful application of this compound in a wide range of research endeavors, from fundamental studies of biological processes to the development of novel therapeutic and diagnostic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Pro(4-N3) (2R,4S) [bapeks.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-penetrating peptides containing the progesterone receptor polyproline domain inhibits EGF signaling and cell proliferation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on (2R,4S)-Fmoc-D-Pro(4-N3)-OH: Structure and Conformation

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and conformational properties of synthetic amino acid building blocks is paramount for their effective application. This guide provides a detailed analysis of (2R,4S)-Fmoc-D-Pro(4-N3)-OH, a crucial reagent in peptide synthesis and modification through click chemistry.

Molecular Structure

This compound is a derivative of the amino acid D-proline. The designation "(2R,4S)" specifies the stereochemistry at the two chiral centers of the pyrrolidine ring: the alpha-carbon (C2) has an R configuration, and the carbon atom bearing the azide group (C4) has an S configuration. The molecule consists of three key components:

-

D-proline scaffold: A five-membered pyrrolidine ring that imparts significant conformational constraints.

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group attached to the proline nitrogen, essential for its use in solid-phase peptide synthesis (SPPS).

-

Azido (N3) group: A functional handle at the 4-position, enabling bioorthogonal ligation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Conformational Analysis: The "Azido Gauche Effect"

The conformation of the pyrrolidine ring in proline derivatives is not planar and exists in two primary puckered states: Cγ-endo (down) and Cγ-exo (up), referring to the position of the C4 carbon relative to the plane defined by the other four ring atoms. The stereochemistry at the C4 position and the nature of the substituent significantly influence this equilibrium.

For (4S)-azidoproline derivatives, including this compound, the conformation is largely governed by the "azido gauche effect" . This stereoelectronic effect describes the tendency of the electronegative azide group to adopt a gauche orientation relative to the nitrogen atom of the pyrrolidine ring. This preference has been demonstrated through both experimental (NMR spectroscopy) and theoretical (ab initio calculations) studies on model compounds such as Ac-(4S)Azp-OCH3.[1][2][3]

The azido gauche effect in (4S)-azidoproline derivatives results in a strong preference for the C(4)-endo conformation of the pyrrolidine ring.[1][2] This endo pucker, in turn, influences the equilibrium between the s-trans and s-cis conformers of the preceding amide bond in a peptide chain. While the related (4R)-azidoproline derivatives show a high s-trans to s-cis ratio, the C(4)-endo pucker in (4S)-azidoproline derivatives leads to a lower, though still favored, s-trans population.[2][4]

Conformational Data Summary

While a crystal structure for this compound is not publicly available, the conformational preferences can be reliably inferred from studies on analogous (4S)-azidoproline derivatives.

| Parameter | Preferred Conformation/Ratio | Method of Determination |

| Pyrrolidine Ring Pucker | C(4)-endo | NMR Spectroscopy, Ab initio calculations[1][2][5] |

| Amide Bond Conformer Ratio (s-trans:s-cis) | ~2.6 : 1 (in D2O for Ac-(4S)Azp-OCH3) | 1H NMR Spectroscopy[1][2] |

Note: The trans/cis ratio is for a model compound and may vary depending on the solvent and the specific peptide sequence.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of Fmoc-protected azido amino acids involves a two-step process starting from a protected amino acid with a hydroxyl group. The following is a representative protocol adapted from literature procedures for similar compounds.

Step 1: Sulfonylation of the Hydroxyl Group

-

Dissolve Fmoc-(2R,4S)-4-hydroxy-D-proline in an appropriate anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a sulfonylating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), dropwise to the solution. An organic base like triethylamine or pyridine may be added to neutralize the generated acid.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonylated intermediate.

Step 2: Azide Substitution

-

Dissolve the sulfonylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of sodium azide (NaN3) to the solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring the reaction by TLC. The SN2 reaction proceeds with an inversion of stereochemistry at the C4 position.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in standard Fmoc-based SPPS protocols.

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of 20% piperidine in DMF.

-

Activation and Coupling: this compound is pre-activated using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in the presence of a base (e.g., DIPEA or collidine) in DMF.

-

The activated amino acid solution is then added to the deprotected peptide-resin, and the coupling reaction is allowed to proceed for a specified time (typically 1-2 hours).

-

The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

-

The cycle of deprotection and coupling is repeated for subsequent amino acids in the desired sequence.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for preparing this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2R,4S)-Fmoc-D-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2R,4S)-Fmoc-D-Pro(4-N3)-OH, a valuable building block in peptide synthesis and chemical biology. This proline derivative, featuring a trans-azido group, is a key component for introducing bioorthogonal handles into peptides, enabling a wide range of applications from drug delivery to the study of protein interactions through click chemistry.

Physicochemical Properties and Characterization Data

This compound is a white crystalline powder. Its identity and purity have been established through various analytical techniques. The key characterization data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₈N₄O₄ | [1] |

| Molecular Weight | 378.4 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 140 - 144 °C | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Optical Rotation | [α]²⁰D = +35 ± 1 ° (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a stereospecific route starting from a readily available chiral precursor, such as a derivative of D-hydroxyproline. A common and effective method involves the conversion of the hydroxyl group to an azide with inversion of stereochemistry. The following experimental protocol is a representative procedure based on established chemical transformations for the synthesis of azido-proline derivatives.

Experimental Protocol: Synthesis of (2R,4S)-4-Azido-D-proline derivative

This protocol outlines a plausible synthetic route starting from a suitably protected (2R,4R)-4-hydroxy-D-proline derivative.

Step 1: Mesylation of the Hydroxyl Group

-

To a solution of Boc-(2R,4R)-4-hydroxy-D-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

Step 2: Azide Substitution with Stereochemical Inversion

-

Dissolve the crude mesylate from Step 1 in anhydrous dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Boc-(2R,4S)-4-azido-D-proline methyl ester.

Step 3: Hydrolysis of the Methyl Ester

-

Dissolve the purified product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH 3-4 with a 1 M aqueous solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-(2R,4S)-4-azido-D-proline.

Step 4: Boc Deprotection

-

Dissolve the Boc-protected amino acid from Step 3 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA. This yields the crude (2R,4S)-4-azido-D-proline.

Step 5: Fmoc Protection

-

Dissolve the crude amino acid from Step 4 in a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution.

-

Cool the mixture to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) in 1,4-dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Peptide Synthesis and Drug Development

This compound is a versatile building block for solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for its seamless incorporation into peptide chains using standard protocols. The azido group serves as a bioorthogonal handle for various chemical modifications.

Click Chemistry: The azide functionality readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, allowing for the conjugation of peptides with a wide array of molecules, including:

-

Fluorescent dyes and probes: for imaging and tracking peptides.

-

Biotin tags: for affinity purification and detection.

-

Drug molecules: to create targeted drug delivery systems.

-

Polyethylene glycol (PEG) chains: to improve the pharmacokinetic properties of peptides.

-

Other peptides or proteins: to generate more complex biomolecules.

Caption: Applications of this compound.

Conclusion

This compound is a key synthetic building block that provides a gateway to a vast array of modified peptides with tailored properties. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an invaluable tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development. The detailed characterization data and synthetic guidelines presented in this document are intended to facilitate its effective use in advancing scientific research.

References

An In-depth Technical Guide on the Core Properties of (2R,4S)-Fmoc-D-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2R,4S)-Fmoc-D-Pro(4-N3)-OH, a critical building block in modern peptide synthesis and drug development. While specific quantitative data for this compound is not extensively available in the public domain, this document extrapolates from the known properties of structurally similar Fmoc-protected amino acids and organic azides to provide researchers with a robust framework for its handling, storage, and application.

Physicochemical Properties

This compound is a proline derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an azido functional group at the 4-position of the pyrrolidine ring. This unique combination of moieties makes it a valuable reagent for the introduction of a "clickable" handle into peptides for subsequent modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₂₀H₁₈N₄O₄ | Based on chemical structure. |

| Molecular Weight | 378.39 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | General observation for similar compounds. |

| Storage Temperature | 2-8°C | Recommended for solid-form storage to maintain stability. |

| Stock Solution Storage | -20°C (short-term, up to 1 month), -80°C (long-term, up to 6 months) | General guideline for preserving stability in solution. |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency and the purity of the final peptide. The solubility of this compound is influenced by the polarity of the solvent and its ability to interact with the Fmoc group, the proline ring, and the azido moiety.

Table 2: Estimated Solubility of this compound in Common Solvents

| Solvent | Abbreviation | Estimated Solubility | Rationale and Remarks |

| N,N-Dimethylformamide | DMF | High | A polar aprotic solvent widely used in SPPS, known to be a good solvent for most Fmoc-amino acids. |

| N-Methyl-2-pyrrolidone | NMP | High | Another polar aprotic solvent with excellent solvating properties for Fmoc-amino acids, often used as a substitute for DMF. |

| Dimethyl sulfoxide | DMSO | High | A highly polar solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane | DCM | Limited | A less polar solvent, generally not a good choice for dissolving Fmoc-amino acids, though it may be used in solvent mixtures. |

| Water | H₂O | Low | The hydrophobic Fmoc group significantly reduces water solubility. |

| Methanol | MeOH | Moderate | May be used for the preparation of analytical samples. |

Stability Considerations

The stability of this compound is primarily determined by the lability of the Fmoc group and the reactivity of the azide functional group.

-

Fmoc Group Stability: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, which is the cornerstone of its use in SPPS. Premature deprotection can occur in the presence of basic impurities in solvents or upon prolonged exposure to tertiary amines.

-

Azide Group Stability: Organic azides are energetic compounds and should be handled with care. They can be sensitive to heat, light, and strong reducing agents. The "Rule of Six" suggests that for an organic azide to be relatively safe, the ratio of carbon atoms to nitrogen atoms should be six or more. In the case of this compound (C₂₀H₁₈N₄O₄), this ratio is favorable, indicating it is a relatively stable organic azide under normal laboratory conditions.

Experimental Protocols

General Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.

-

Preparation: Accurately weigh a sample of the compound (e.g., 10 mg) into a vial.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, add more of the compound and repeat the equilibration step.

-

Saturation: Continue adding the compound until a saturated solution with excess solid is obtained.

-

Separation: Centrifuge the saturated solution to pellet the excess solid.

-

Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or by evaporating the solvent and weighing the residue.

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).

General Protocol for Assessing Chemical Stability

This protocol outlines a general approach to evaluate the stability of this compound under various conditions.

-

Sample Preparation: Prepare stock solutions of the compound in the desired solvent(s).

-

Stress Conditions: Aliquot the stock solution into separate vials for each test condition:

-

Thermal Stability: Incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

pH Stability: Adjust the pH of aqueous-organic solutions using appropriate buffers (e.g., pH 2, 7, 9).

-

Photostability: Expose samples to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.

-

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

-

Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection. Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

-

Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics and half-life.

Application in Peptide Synthesis and Click Chemistry

This compound is a key building block for introducing an azide group into a peptide sequence. This allows for the subsequent conjugation of the peptide to other molecules containing an alkyne group via click chemistry.

Caption: SPPS workflow for incorporating this compound.

Following the successful synthesis and purification of the azide-containing peptide, it can be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: Workflow for CuAAC click chemistry with an azido-peptide.

Conclusion

This compound is a versatile and valuable tool in peptide chemistry and drug development. While specific quantitative data on its solubility and stability are limited, a thorough understanding of the general properties of Fmoc-amino acids and organic azides, as outlined in this guide, allows for its effective and safe use in the laboratory. The provided experimental protocols offer a starting point for researchers to determine the optimal conditions for their specific applications, and the workflow diagrams illustrate its utility in the synthesis of complex peptide conjugates.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Abstract

This compound is a synthetic amino acid derivative that serves as a critical building block in modern chemical biology and drug development. Its "mechanism of action" is not defined by a direct pharmacological effect but by its utility as a chemical probe. The core functionality of this molecule lies in the bioorthogonal reactivity of its azide group. This guide details the incorporation of this compound into peptide chains via Solid-Phase Peptide Synthesis (SPPS) and its subsequent application in bioorthogonal "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable precise, site-specific modification of peptides and proteins for various applications, including peptide-drug conjugation, activity-based protein profiling (ABPP), and the development of novel therapeutics.

Introduction: A Chemically Tractable Proline Analog

This compound is a proline analog featuring two key modifications that enable its function as a versatile chemical tool:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amine allows for its use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The Fmoc group prevents unwanted reactions at the N-terminus during peptide chain elongation and can be selectively removed under mild basic conditions to allow for the next coupling step.[1]

-

Azide (N₃) Group: Positioned at the 4th carbon of the proline ring, this functional group is the cornerstone of the molecule's utility. The azide is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups but reacts selectively and efficiently with a specific partner—an alkyne—through "click chemistry".[3][4][5]

The D-proline configuration provides resistance to enzymatic degradation by proteases, which can enhance the in vivo stability of resulting peptides.

Caption: Chemical structure and key functional components of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a growing peptide chain using Fmoc-based SPPS. This process is a cyclical procedure involving two main steps: Fmoc deprotection and amino acid coupling.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of a secondary amine base like piperidine in a solvent such as dimethylformamide (DMF).[6][7] This exposes a free primary or secondary amine.

-

Coupling: The carboxyl group of the incoming amino acid, in this case this compound, is activated using coupling reagents (e.g., HBTU, HATU).[8] The activated amino acid is then added to the resin, where it forms a new peptide bond with the free amine of the peptide chain.

This cycle is repeated until the desired peptide sequence is synthesized. The presence of the azide group does not interfere with the standard SPPS chemistry.[9]

Caption: Workflow for incorporating the azido-proline into a peptide via Fmoc-SPPS.

Core Mechanism of Action: Bioorthogonal Click Chemistry

Once the azide-functionalized peptide is synthesized and purified, its core mechanism is activated through bioorthogonal "click" reactions. These reactions are characterized by high yields, selectivity, and compatibility with biological conditions.[3][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient ligation between a terminal alkyne and an azide, catalyzed by a copper(I) species.[11][12] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a robust linker.[13] The triazole is considered an excellent isostere of the amide bond, mimicking its planarity but being resistant to hydrolysis.[10]

Caption: Reaction scheme for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry is the development of SPAAC, which eliminates the need for a potentially cytotoxic copper catalyst.[14][] This makes it highly suitable for applications in living cells and organisms.[] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly under physiological conditions to form a stable triazole adduct.[16]

Caption: Reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

While specific kinetic data for this compound is not extensively published, the performance of its core azide functional group can be understood from representative data for SPAAC reactions. The reaction rates are highly dependent on the structure of the cyclooctyne.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| DIBO | ~0.3 | Good reactivity and stability. |

| DBCO | ~0.1 | Widely used, commercially available. |

| BCN | ~0.05 | Bi-cyclic alkyne with good stability. |

| DIFO | ~0.7 | Fluorinated derivative with enhanced reactivity. |

Table 1: Representative second-order rate constants for SPAAC reactions between various cyclooctynes and an azide-containing molecule. Data is illustrative of the kinetic range and is compiled from various sources in chemical biology literature.[16]

Applications in Research and Drug Development

The ability to site-specifically modify peptides using this compound and click chemistry has numerous applications:

-

Peptide-Drug Conjugates (PDCs): Covalently linking cytotoxic drugs to targeting peptides for selective delivery to cancer cells.[12]

-

Bioconjugation: Attaching imaging agents (fluorescent dyes, radiolabels), polyethylene glycol (PEG) chains for improved pharmacokinetics, or other biomolecules like carbohydrates or oligonucleotides.[11][17][18]

-

Activity-Based Protein Profiling (ABPP): Designing peptide-based probes that covalently bind to the active site of an enzyme. The azide handle allows for the subsequent attachment of a reporter tag (e.g., biotin for pulldown, or a fluorophore for imaging) to identify and quantify active enzymes in complex biological samples.[5][19][20]

Caption: Logical workflow for Activity-Based Protein Profiling (ABPP) using an azide probe.

Experimental Protocols

Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS

-

Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted syringe.

-

Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in 1.5 mL of DMF.

-

Allow the solution to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

Drain and wash the resin as in step 2.

-

-

Repeat: Repeat the deprotection and coupling cycle for subsequent amino acids.

-

Cleavage: After synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: CuAAC Bioconjugation on an Azide-Functionalized Peptide

This protocol is a general guideline and should be optimized for specific substrates.[21][22]

-

Stock Solutions:

-

Azide-Peptide: 10 mM in water or buffer.

-

Alkyne-Molecule: 10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

Sodium Ascorbate: 1 M in water (prepare fresh).

-

THPTA (ligand): 100 mM in water.

-

-

Reaction Setup: In a microcentrifuge tube, add the following in order:

-

Azide-Peptide solution (to a final concentration of 100-500 µM).

-

Buffer (e.g., PBS) to reach the final volume.

-

Alkyne-Molecule (1.5-3 equivalents).

-

Premixed catalyst: Mix CuSO₄ and THPTA in a 1:5 molar ratio before adding to the reaction. Add to a final Cu(II) concentration of 0.5-1 mM.

-

-

Initiation: Add sodium ascorbate to a final concentration of 5-10 mM to initiate the reaction.

-

Incubation: Incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.

-

Purification: Purify the resulting peptide conjugate using reverse-phase HPLC.

Protocol 3: SPAAC Bioconjugation (Copper-Free)

This protocol is a general guideline for reacting an azide-peptide with a DBCO-functionalized molecule.[14][23]

-

Dissolve Reactants:

-

Dissolve the lyophilized azide-functionalized peptide in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

-

Dissolve the DBCO-functionalized molecule (e.g., DBCO-PEG-Fluorophore) in DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

-

Reaction Setup:

-

Add the DBCO-reagent stock solution to the peptide solution. A slight molar excess (1.2-2.0 equivalents) of the DBCO reagent is typically used to ensure complete consumption of the peptide.

-

The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain peptide solubility and integrity.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentration and reactivity of the specific cyclooctyne.[14]

-

Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, the conjugate can be purified by reverse-phase HPLC or size-exclusion chromatography to remove excess DBCO reagent.

Conclusion

This compound is not a drug but a sophisticated chemical tool that empowers researchers and drug developers. Its mechanism of action is rooted in the principles of bioorthogonal chemistry, allowing for its seamless integration into peptides via SPPS and subsequent, highly specific chemical modification through click reactions. This capability opens up vast possibilities for creating advanced therapeutics, diagnostic probes, and tools for fundamental biological research, making it an invaluable component in the modern chemical biology toolkit.

References

- 1. genscript.com [genscript.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chempep.com [chempep.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. bachem.com [bachem.com]

- 11. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. benchchem.com [benchchem.com]

- 16. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 17. academic.oup.com [academic.oup.com]

- 18. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bitesizebio.com [bitesizebio.com]

- 20. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jenabioscience.com [jenabioscience.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Azido-Proline Derivatives in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of azido-proline derivatives in peptide chemistry. These versatile building blocks have become indispensable tools for creating complex peptide architectures, including stapled peptides and bioconjugates, with significant potential in drug discovery and materials science.

Introduction to Azido-Proline Derivatives

Azido-proline, a non-canonical amino acid, incorporates an azide moiety (-N₃) into the proline ring. This functional group serves as a powerful chemical handle for a variety of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The incorporation of azido-proline into peptides allows for precise, site-specific modifications that can enhance their therapeutic properties, such as stability, cell permeability, and target affinity.[3][4] The most commonly used isomers are (2S,4S)-4-azido-L-proline and (2S,4R)-4-azido-L-proline, which can be synthesized from the corresponding hydroxyproline precursors.

The unique conformational properties of the proline ring, which can adopt either a cis or trans amide bond conformation, are influenced by the presence and stereochemistry of the azido substituent. This allows for the modulation of peptide secondary structures, such as the polyproline II (PPII) helix, a key motif in many protein-protein interactions.[5]

Synthesis of Azido-Proline Derivatives

The synthesis of Fmoc-protected azido-proline derivatives is a critical first step for their use in solid-phase peptide synthesis (SPPS). The most common route involves the conversion of commercially available Fmoc-hydroxyproline.

A general workflow for the synthesis of Fmoc-(2S,4S)-4-azido-L-proline is depicted below:

Experimental Protocol: Synthesis of Fmoc-(2S,4S)-4-azido-L-proline

This protocol is adapted from literature procedures and outlines the synthesis from Fmoc-(2S,4R)-hydroxy-L-proline.

Materials:

-

Fmoc-(2S,4R)-hydroxy-L-proline

-

Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Mesylation/Tosylation:

-

Dissolve Fmoc-(2S,4R)-hydroxy-L-proline (1 equivalent) in anhydrous DCM and cool to 0 °C in an ice bath.

-

Add pyridine or TEA (2-3 equivalents).

-

Slowly add MsCl or TsCl (1.2-1.5 equivalents) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylated/tosylated intermediate.

-

-

Azide Substitution:

-

Dissolve the crude intermediate in DMF.

-

Add sodium azide (3-5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Fmoc-(2S,4S)-4-azido-L-proline.

-

Incorporation of Azido-Proline into Peptides via SPPS

Fmoc-protected azido-proline derivatives are readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The coupling efficiency is generally high, comparable to that of other Fmoc-amino acids.[]

The standard Fmoc-SPPS cycle for incorporating an azido-proline residue is illustrated below:

Experimental Protocol: Manual SPPS of a Peptide Containing 4-Azidoproline

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-(2S,4S)-4-azido-L-proline)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solutions: DMF, DCM

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-(2S,4S)-4-azido-L-proline (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Applications of Azido-Proline in Peptide Chemistry

Click Chemistry and Peptide Stapling

The azide group of azido-proline is a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient formation of a stable triazole linkage. This reaction is widely used for peptide stapling, where a covalent bridge is introduced between two amino acid side chains to constrain the peptide into a specific conformation, often an α-helix or a β-turn. Stapled peptides exhibit enhanced proteolytic stability, increased cell permeability, and improved target binding affinity.[7]

The on-resin CuAAC reaction for peptide stapling is a common and efficient method:

Experimental Protocol: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the on-resin cyclization of a peptide containing an azido-proline and an alkynyl amino acid.

Materials:

-

Resin-bound peptide containing both an azido-proline and an alkynyl amino acid

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)

-

Solvent: DMF/water mixture (e.g., 4:1)

Procedure:

-

Swell the peptide-resin in the DMF/water solvent mixture.

-

In a separate vial, prepare a solution of CuSO₄·5H₂O and sodium ascorbate in the solvent mixture. If using TBTA, add it to this solution.

-

Add the catalyst solution to the resin.

-

Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the reaction is complete, drain the solution and wash the resin extensively with DMF, water, and DCM to remove copper salts.

-

The stapled peptide can then be cleaved from the resin as described in the SPPS protocol.

Bioconjugation

The azide functionality of azido-proline allows for the straightforward conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, and drug molecules, through click chemistry. This enables the development of targeted drug delivery systems and diagnostic tools.[3]

Studying Protein-Protein Interactions

Incorporating azido-proline into peptides that mimic protein binding motifs can be used to study protein-protein interactions (PPIs). The azide group can be used to attach photo-crosslinkers or affinity tags to identify binding partners and map interaction interfaces.

Data Presentation

Synthesis and Coupling Yields

| Step | Description | Typical Yield (%) | Reference(s) |

| Synthesis | Mesylation of Fmoc-Hyp | >90 | - |

| Azide substitution | 60-80 | - | |

| SPPS | Single amino acid coupling | >99 | [] |

| CuAAC | On-resin cyclization | 70-95 | [8] |

Note: Yields are highly dependent on the specific sequence and reaction conditions.

Conformational Analysis: NMR Spectroscopy

The cis-trans isomerization of the peptide bond preceding a proline residue is a key determinant of peptide conformation. This equilibrium can be studied by NMR spectroscopy, as the two isomers are in slow exchange on the NMR timescale and give rise to distinct sets of signals. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the amide bond conformation.[9][10]

| Isomer | Proline Cβ Chemical Shift (ppm) | Proline Cγ Chemical Shift (ppm) | Reference(s) |

| trans | ~31-32 | ~27 | [9] |

| cis | ~34 | ~24 | [9] |

Note: These are approximate values and can vary depending on the neighboring residues and solvent conditions.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of peptides. Peptides containing stretches of proline residues, particularly those with 4R-substituted prolines like (2S,4R)-azidoproline, tend to adopt a polyproline II (PPII) helix conformation in aqueous solution.[5] The PPII helix is characterized by a strong negative band around 204 nm and a weak positive band around 228 nm.[11] The incorporation of azido-proline can influence the stability of the PPII helix.

| Peptide | Conformation | Key CD Features | Reference(s) |

| Poly-L-proline | PPII helix | Negative band ~204 nm, Positive band ~228 nm | [11] |

| Peptides with (2S,4R)-azidoproline | Stabilized PPII helix | Enhanced PPII spectral features | [5] |

| Peptides with (2S,4S)-azidoproline | Destabilized PPII helix | Attenuated PPII spectral features | [5] |

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides are typically purified by reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA.

Mass Spectrometry (MS)

The identity and purity of the synthesized peptides are confirmed by mass spectrometry. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to determine the molecular weight of the peptide.[12][13]

Conclusion

Azido-proline derivatives are powerful and versatile tools in modern peptide chemistry. Their straightforward synthesis and compatibility with standard SPPS protocols, combined with the bioorthogonality of the azide group, have enabled the development of novel peptide-based therapeutics, diagnostics, and materials. The ability to precisely control peptide conformation and to conjugate peptides to other molecules through click chemistry makes azido-proline an invaluable building block for researchers in academia and industry.

References

- 1. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chirality and Rigidity in Triazole-Modified Peptidomimetics Interacting with Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyproline helix - Wikipedia [en.wikipedia.org]

- 5. Stereoelectronic effects on polyproline conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyproline II Helix Conformation in a Proline-Rich Environment: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. shimadzu.com [shimadzu.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains. Its unique chemical properties, particularly its base lability, have made Fmoc-based solid-phase peptide synthesis (SPPS) the predominant methodology in both academic research and industrial drug development. This technical guide provides an in-depth exploration of the role of the Fmoc group, offering detailed experimental protocols, comparative data on reagents and conditions, and a thorough examination of the underlying chemical principles.

Core Principles of Fmoc Protection in Peptide Synthesis

The success of peptide synthesis hinges on the precise and sequential addition of amino acids to a growing peptide chain. This necessitates the use of temporary protecting groups for the α-amino function of the incoming amino acid to prevent unwanted side reactions, such as polymerization. The Fmoc group has emerged as the protecting group of choice for this purpose due to its distinct advantages.[1][2]

The Fmoc/tBu (tert-butyl) strategy is the most common approach in modern SPPS.[3] This strategy employs the base-labile Fmoc group for temporary Nα-protection and acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), for the side chains of trifunctional amino acids.[3][4] This orthogonality is a key feature, allowing for the selective removal of the Fmoc group under mild basic conditions without affecting the side-chain protecting groups, which are removed at the final cleavage step with strong acid.[1][4]

The primary advantages of the Fmoc protecting group include:

-

Mild Deprotection Conditions: The Fmoc group is cleaved by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF), which preserves the integrity of acid-sensitive peptide sequences and side-chain protecting groups.[1][2]

-

Orthogonality: The base lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, simplifying the synthesis of complex and modified peptides.[1][4]

-

UV Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step by spectrophotometry.[5][6] This provides a valuable tool for reaction optimization and troubleshooting.

-

High Yields and Purity: The efficiency of both the coupling and deprotection steps in Fmoc-SPPS typically leads to high yields and purity of the final peptide product.[7]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid using reagents like Fmoc-chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct then reacts with piperidine to form a stable adduct, which is washed away.[3]

Quantitative Data in Fmoc-Based Peptide Synthesis

The efficiency of Fmoc-SPPS is influenced by several factors, including the choice of coupling reagent, deprotection conditions, and the peptide sequence itself. The following tables provide a summary of quantitative data to aid in the selection of optimal synthesis parameters.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, and phosphonium salt-based reagents like PyBOP are among the most commonly used.

| Coupling Reagent | Peptide Sequence | Coupling Time | Crude Purity (%) | Reference(s) |

| HATU | Acyl Carrier Protein (65-74) | 2 x 1 min | 83.63 | [8] |

| Acyl Carrier Protein (65-74) | 2 x 20 min | 79.91 | [8] | |

| A-Beta Amyloid (1-42) | 2 x 1 min | 89.63 | [8] | |

| A-Beta Amyloid (1-42) | 2 x 20 min | 91.23 | [8] | |

| HCTU | Acyl Carrier Protein (65-74) | 2 x 1 min | 79.86 | [8] |

| Acyl Carrier Protein (65-74) | 2 x 20 min | 80.52 | [8] | |

| A-Beta Amyloid (1-42) | 2 x 1 min | 88.29 | [8] | |

| A-Beta Amyloid (1-42) | 2 x 20 min | 92.11 | [8] | |

| PyBOP | Acyl Carrier Protein (65-74) | 2 x 1 min | 48.11 | [8] |

| Acyl Carrier Protein (65-74) | 2 x 20 min | 70.27 | [8] | |

| A-Beta Amyloid (1-42) | 2 x 1 min | 40.10 | [8] | |

| A-Beta Amyloid (1-42) | 2 x 20 min | 88.54 | [8] | |

| DIC/Oxyma | Difficult Decapeptide | Not specified | High | [9] |

Note: Crude purity can be highly sequence-dependent. The data above is for illustrative purposes for "difficult" sequences.

Racemization Levels with Different Coupling Reagents

Racemization of chiral amino acids during activation and coupling is a significant side reaction that can compromise the biological activity of the final peptide. The extent of racemization is highly dependent on the amino acid and the coupling conditions.

| Amino Acid | Coupling Reagent | % D-Isomer (Racemization) | Reference(s) |

| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8 | [10] |

| HATU/DIPEA | 31.0 (at 55°C) | [10] | |

| Fmoc-Cys(Trt)-OH | DIC/Oxyma | No racemization observed | [10] |

| HCTU/6-Cl-HOBt/DIPEA | High | [3] | |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 0.3 (5 min pre-activation) | [3] |

Comparison of Deprotection Reagents

While 20% piperidine in DMF is the standard for Fmoc deprotection, alternatives have been explored to mitigate side reactions and address safety concerns.

| Deprotection Reagent | Concentration | Key Advantages | Key Disadvantages | Reference(s) |

| Piperidine | 20% in DMF | Fast and efficient deprotection | Can induce aspartimide formation and racemization; regulated precursor | [11][12] |

| Piperazine | 10% in DMF/Ethanol | Reduced side reactions (e.g., aspartimide formation) | Slower deprotection kinetics for some amino acids | [11][12] |

| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | Very rapid deprotection; reduces diketopiperazine formation | Stronger base, may not be suitable for all sensitive peptides | [13][14] |

| Dipropylamine (DPA) | 25% in DMF | Significantly reduces aspartimide formation; less toxic | May have slower deprotection kinetics than piperidine |

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the key stages of manual Fmoc-based solid-phase peptide synthesis.

General Workflow of Fmoc-SPPS

Protocol for Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes.

-

Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-20 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol for Amino Acid Coupling using HATU

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

Protocol for Final Cleavage and Deprotection

-

Final Fmoc Removal: If the N-terminal amino acid is still Fmoc-protected, perform a final deprotection step as described in Protocol 4.2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be used.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, providing a robust and versatile tool for the construction of a wide array of peptides. Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and the ability for real-time monitoring have solidified Fmoc-SPPS as the gold standard in the field. A thorough understanding of the underlying chemistry, coupled with the careful selection of reagents and optimization of reaction conditions as outlined in this guide, will empower researchers, scientists, and drug development professionals to successfully synthesize even the most challenging peptide targets, paving the way for new discoveries and therapeutic innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. people.uniurb.it [people.uniurb.it]

The Researcher's Guide to Click Chemistry for Bioconjugation: A Technical Overview

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently attach molecules to biomolecules is paramount. Click chemistry has emerged as a powerful and versatile tool in the bioconjugation toolbox, offering a suite of reactions that are highly specific, high-yielding, and biocompatible. This in-depth guide provides a technical overview of the core principles of click chemistry and details the most prominent reactions used for bioconjugation, complete with experimental protocols and comparative data to inform your research.

The concept of "click chemistry," first defined by K. Barry Sharpless and his colleagues in 2001, describes a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[1][2] A key feature of many click reactions, and what makes them particularly suited for biological applications, is their bioorthogonality.[3] Bioorthogonal reactions proceed within a living system without interfering with or being affected by the native biochemical processes.[3] This allows for the precise chemical modification of biomolecules in their natural environment.

This guide will focus on the three most widely adopted click chemistry reactions in bioconjugation: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, often referred to as tetrazine ligation.

Core Principles of Click Chemistry in Bioconjugation

The utility of click chemistry in bioconjugation stems from a set of ideal characteristics:

-

High Specificity and Bioorthogonality: The reacting functional groups (e.g., azides and alkynes) are largely absent in biological systems, ensuring that the reaction only occurs between the intended partners.[4][]

-

High Yields: Click reactions are known for their high efficiency, often proceeding to completion or near-completion, which simplifies purification.[6]

-

Mild Reaction Conditions: These reactions typically proceed under physiological conditions, such as in aqueous buffers and at ambient temperature and pressure, preserving the structure and function of the biomolecules.[][6]

-

Simple and Stable Products: The resulting linkage, often a triazole or a stable cycloadduct, is biologically inert and stable.[7]

-

Favorable Kinetics: The reactions are often fast, allowing for rapid labeling and conjugation.[8]

Key Click Chemistry Reactions for Bioconjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This reaction is not spontaneous and requires a copper(I) catalyst.[9]

Mechanism: The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to form the stable triazole product.[9]

Advantages:

-

Very fast reaction kinetics.[10]

-

The small size of the azide and alkyne groups minimizes perturbation to the biomolecule.

-

Reagents are relatively inexpensive.[11]

Disadvantages:

-

The requirement for a copper catalyst can be problematic for in vivo applications due to the cytotoxicity of copper.[9]

-

Copper can also promote the generation of reactive oxygen species (ROS), which can damage biomolecules.[9]

To mitigate these issues, copper-chelating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are often used to stabilize the Cu(I) oxidation state and protect the biomolecules from damage.[1][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[3] The release of ring strain provides the driving force for the reaction.

Mechanism: SPAAC is a concerted [3+2] cycloaddition reaction between a strained alkyne and an azide, leading to the formation of a triazole product.[3]

Advantages:

-

Copper-free, making it highly biocompatible and suitable for in vivo applications.[10]

-

High selectivity and bioorthogonality.[12]

Disadvantages:

-

Generally slower reaction kinetics compared to CuAAC.[8]

-

The strained cyclooctynes are often bulky and hydrophobic, which can potentially affect the properties of the biomolecule.[8]

-

The synthesis of strained cyclooctynes can be complex and costly.[11]

Commonly used strained cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO). The choice of cyclooctyne can influence the reaction rate and the properties of the final conjugate.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation)

The IEDDA reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO), is the fastest known bioorthogonal reaction.[13][14]

Mechanism: The reaction is a [4+2] cycloaddition between the electron-poor tetrazine (diene) and the electron-rich strained alkene (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, leading to a stable dihydropyridazine product.[13]

Advantages:

-

Exceptionally fast reaction kinetics, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[8][14]

-

Excellent biocompatibility and bioorthogonality.[14]

-

The release of nitrogen gas makes the reaction irreversible.[14]

Disadvantages:

-

Tetrazines can be susceptible to degradation, particularly in the presence of thiols.

-

The synthesis of some tetrazine and TCO derivatives can be challenging.

Quantitative Comparison of Key Click Chemistry Reactions

The choice of click chemistry reaction often depends on the specific application, balancing the need for speed, biocompatibility, and the potential for side reactions. The following table summarizes the key quantitative parameters for CuAAC, SPAAC, and Tetrazine Ligation.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Tetrazine Ligation (IEDDA) |

| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³[11] | 10⁻³ - 1 (highly dependent on cyclooctyne)[8][15] | 1 - 10⁶[8][14] |

| Typical Reaction Time | 30 minutes to a few hours[11] | 1 to 48 hours[16] | Seconds to minutes |

| Biocompatibility | Limited by copper toxicity[9] | Excellent[12] | Excellent[14] |

| Catalyst Required | Yes (Copper I)[9] | No[3] | No[14] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[6] | Mixture of regioisomers (1,4 and 1,5)[6] | Typically a single regioisomer |

Detailed Experimental Protocols

The following are generalized protocols for performing bioconjugation with the three key click chemistry reactions. Researchers should optimize these protocols for their specific biomolecules and payloads.

Protocol 1: General CuAAC for Protein Bioconjugation

This protocol describes the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Azide-containing payload (dissolved in DMSO or water).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).[17]

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).[17]

-

Aminoguanidine stock solution (optional, 100 mM in water).[4]

-

Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).

Procedure:

-